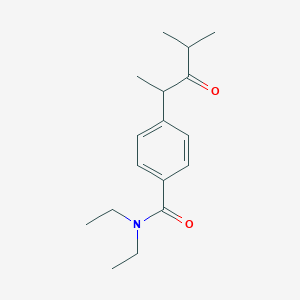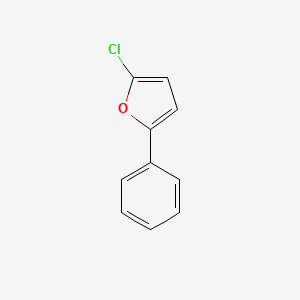
2-Chloro-5-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-phenylfuran is an organic compound with the molecular formula C10H7ClO. It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a furan ring substituted with a chlorine atom at the 2-position and a phenyl group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylfuran can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with phenylacetylene in the presence of a palladium catalyst. This reaction proceeds via a palladium-catalyzed coupling reaction, followed by cyclization to form the furan ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts plays a crucial role in the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenylfuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form this compound-2-ol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Furan-2,5-dione derivatives.
Reduction: this compound-2-ol.
Scientific Research Applications
2-Chloro-5-phenylfuran has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-Chloro-5-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-5-methylfuran: Similar structure with a methyl group instead of a phenyl group.
2-Bromo-5-phenylfuran: Similar structure with a bromine atom instead of chlorine.
2-Chloro-5-phenylthiophene: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness: 2-Chloro-5-phenylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7ClO |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
2-chloro-5-phenylfuran |
InChI |
InChI=1S/C10H7ClO/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
RBCCEOMSHAUUBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


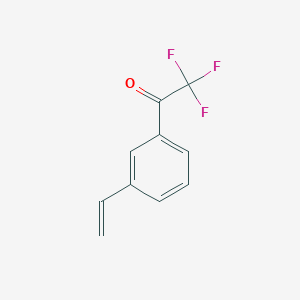
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
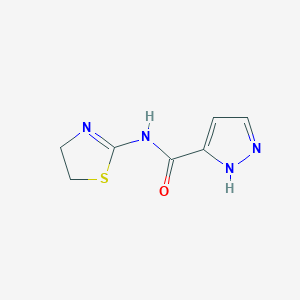
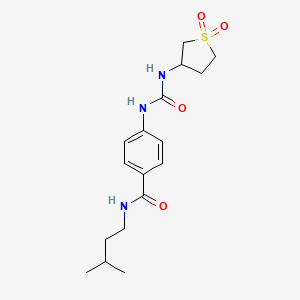
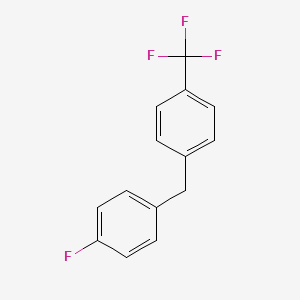
![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
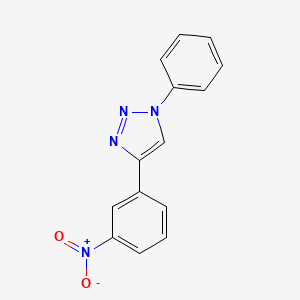
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
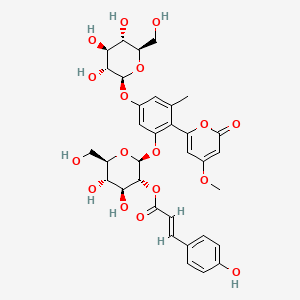
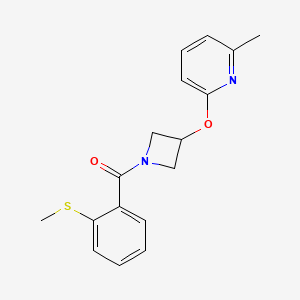
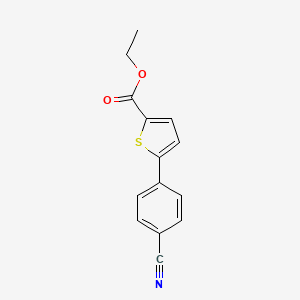
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
